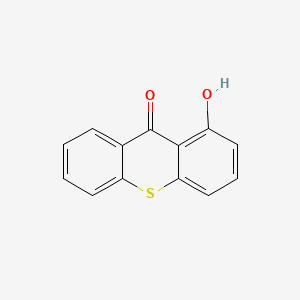

1-Hydroxy-9H-thioxanthen-9-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxythioxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2S/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZKDMYTQDZSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233675 | |

| Record name | 1-Hydroxy-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84682-31-5 | |

| Record name | 1-Hydroxythioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84682-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-9H-thioxanthen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084682315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Hydroxy-9H-thioxanthen-9-one: Structural Architecture, Synthesis, and Functional Applications

Topic: 1-Hydroxy-9H-thioxanthen-9-one chemical properties and structure Content Type: Technical Reference Guide Audience: Researchers, Chemical Engineers, and Medicinal Chemists

Executive Summary

This compound (CAS: 84682-31-5), often referred to as 1-hydroxythioxanthone, is a tricyclic heteroaromatic ketone characterized by a sulfur bridge and a carbonyl group within a central ring, flanked by fused benzene rings.[1] Distinguished by a hydroxyl group at the C1 position, this compound exhibits unique physicochemical properties driven by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This structural feature significantly influences its spectroscopic signature, chemical stability, and utility as both a Type II photoinitiator and a pharmacophore in medicinal chemistry.

Molecular Architecture & Electronic Properties[2]

The defining feature of 1-hydroxythioxanthone is the proximity of the hydroxyl donor to the carbonyl acceptor. Unlike its isomers (e.g., 2- or 3-hydroxythioxanthone), the 1-hydroxy derivative forms a stable six-membered chelate ring.

Structural Specifications

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₈O₂S[2]

-

Molecular Weight: 228.27 g/mol [3]

-

Key Structural Motif: Intramolecular Hydrogen Bond (O-H···O=C)

Electronic Resonance & H-Bonding

The intramolecular hydrogen bond locks the molecule into a planar conformation, enhancing

-

Reduced Carbonyl Reactivity: The electrophilicity of the carbonyl carbon is diminished, making it less susceptible to nucleophilic attack compared to non-chelated thioxanthones.

-

Bathochromic Shift: The resonance-assisted hydrogen bonding (RAHB) shifts the UV-Vis absorption maximum to longer wavelengths (red-shift) and contributes to a large Stokes shift in fluorescence.

-

NMR Deshielding: The hydroxyl proton experiences significant deshielding, typically appearing downfield (>12 ppm) in

H-NMR spectra.

Figure 1: Structural consequences of the intramolecular hydrogen bond in 1-hydroxythioxanthone.

Physicochemical Profile

The following data summarizes the key physical constants and spectral characteristics derived from experimental characterization.

| Property | Value / Description | Note |

| Physical State | Solid, crystalline needles | Often green or yellow-green |

| Melting Point | 250 – 251 °C | High MP due to crystal packing efficiency |

| UV-Vis Absorption | 405 nm band enables visible light activation | |

| Characteristic of strong intramolecular H-bond | ||

| Solubility | Low in water; Soluble in CHCl₃, DMSO, DMF | Soluble in Supercritical CO₂ |

| pKa | > 8.0 (Estimated) | Acidity reduced by H-bond stabilization |

Synthesis & Manufacturing Protocols

The synthesis of 1-hydroxythioxanthone requires careful regiocontrol to ensure the hydroxyl group is positioned at C1. The most robust method involves the condensation of thiosalicylic acid with phenol.

Synthetic Pathway (Thiosalicylic Acid Route)

This route utilizes a Friedel-Crafts-type acylation followed by cyclization. While traditional methods use concentrated sulfuric acid (H₂SO₄), modern "green" protocols employ Methanesulfonic acid (MsOH) and Alumina (Al₂O₃) to improve yield and reduce waste.

Protocol (Optimized AMA Method):

-

Reagents: Thiosalicylic acid (1.0 eq), Phenol (1.0 eq), Methanesulfonic acid (MsOH), Acidic Alumina (Al₂O₃).[4]

-

Procedure:

-

Mix MsOH (1 mL) and Al₂O₃ (300 mg) to form the AMA catalyst.

-

Add Thiosalicylic acid (1 mmol) and Phenol (1 mmol).

-

Heat the mixture at 110°C for 5–20 minutes.

-

Workup: Quench with water, extract with ethyl acetate, wash with NaHCO₃ (to remove unreacted acid), and dry.[4]

-

Purification: Recrystallization or column chromatography (Silica gel, Acetone/Hexane).

-

-

Yield: ~60-70% regioselective formation.[4]

Figure 2: Synthetic pathway via thiosalicylic acid condensation using AMA catalyst.

Applications in Photochemistry & Medicine[6]

Type II Photoinitiator Mechanism

Thioxanthones are premier Type II photoinitiators used in UV-curing technologies (inks, coatings). They function by absorbing light to reach an excited triplet state, which then abstracts a hydrogen atom from a co-initiator (typically a tertiary amine) to generate initiating radicals.

-

Spectral Advantage: The 1-hydroxy substituent shifts absorption into the near-visible region (~405 nm), making it compatible with modern UV-LED curing systems (385–405 nm).

-

Mechanism:

-

Excitation:

-

ISC:

(Intersystem Crossing) -

H-Abstraction:

-

Initiation: The

-amino radical (

-

Medicinal Chemistry (Antitumor & Antimalarial)

The planar tricyclic core allows 1-hydroxythioxanthone to act as a DNA intercalator and enzyme inhibitor.

-

Antimalarial: Exhibits inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[5] Halogenated derivatives (e.g., 4-chloro-1-hydroxythioxanthone) show enhanced binding affinity via halogen bonding and hydrophobic interactions.

-

Antitumor: Acts as a scaffold for developing inhibitors of Epidermal Growth Factor Receptor (EGFR). The 1-OH group is critical for H-bonding with residues (e.g., Met769) within the ATP-binding pocket of kinases.

References

-

PubChem. (n.d.). This compound (CID 5743857). National Center for Biotechnology Information. Retrieved from [Link]

-

Sharghi, H., & Jokar, M. (2004). A Novel and Efficient Method for the Synthesis of New Hydroxythioxanthone Derivatives. Synthesis, 17, 2900–2904.[4] (Primary source for AMA synthesis and physical data).[2][4]

- Khammee, T., et al. (2014). Synthesis and Characterization of Allyloxythioxanthone Derivatives. Oriental Journal of Chemistry, 30(4).

-

Hermawan, F., et al. (2022).[1][2] Molecular Docking Approach For Design and Synthesis of Thioxanthone Derivatives as Anticancer Agents. ChemistrySelect. (Source for biological activity and kinase inhibition mechanisms).[1]

- Sigma-Aldrich. (n.d.). Thioxanthen-9-one Product Specification. (General reference for parent thioxanthone properties).

Sources

An In-Depth Technical Guide to the Synthesis of 1-Hydroxy-9H-thioxanthen-9-one from Thioxanthone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-hydroxy-9H-thioxanthen-9-one, a valuable scaffold in medicinal chemistry and materials science, starting from the readily available precursor, thioxanthone. This document delves into the strategic considerations for this transformation, proposes a detailed synthetic protocol based on established chemical principles, and outlines the necessary characterization and safety protocols.

Introduction: The Significance of this compound

Thioxanthones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antitumor, antiviral, and antiparasitic properties.[1] The introduction of a hydroxyl group at the C-1 position of the thioxanthone scaffold can significantly modulate its physicochemical and pharmacological properties, making this compound a key target for the development of novel therapeutic agents and functional materials.[2] Its structural motif is present in various natural products and synthetic compounds with promising biological profiles.

This guide focuses on a direct synthetic approach to this compound from thioxanthone, a transformation that, while not extensively detailed in the literature, can be strategically achieved through electrophilic aromatic substitution.

Synthetic Strategy: The Elbs Persulfate Oxidation

The direct hydroxylation of an aromatic ring is a challenging transformation. However, the Elbs persulfate oxidation offers a viable and established method for the hydroxylation of phenols and other activated aromatic systems.[3] This reaction typically employs potassium persulfate (K₂S₂O₈) in an alkaline aqueous medium to introduce a hydroxyl group, usually at the position para to an existing hydroxyl or amino group.

While thioxanthone itself is not a phenol, the electron-donating nature of the sulfur atom and the presence of the activating carbonyl group can influence the reactivity of the aromatic rings, making them susceptible to electrophilic attack. The proposed synthesis of this compound from thioxanthone is therefore based on the principles of the Elbs persulfate oxidation.

Reaction Mechanism and Regioselectivity

The mechanism of the Elbs persulfate oxidation is believed to proceed via an electrophilic attack of the persulfate ion on the activated aromatic ring. In the case of thioxanthone in an alkaline medium, the reaction is initiated by the attack of the persulfate anion on the electron-rich aromatic ring. This is followed by the formation of a sulfate ester intermediate, which upon acidic workup, hydrolyzes to yield the corresponding hydroxylated product.

The regioselectivity of this reaction on the thioxanthone nucleus is governed by the directing effects of the carbonyl and the sulfide functionalities. The carbonyl group is a deactivating, meta-directing group, while the sulfide bridge is an activating, ortho-, para-directing group. The interplay of these effects determines the position of hydroxylation.

The positions ortho and para to the activating sulfide group are C1, C3, C6, and C8. The positions meta to the deactivating carbonyl group are C1, C3, C6, and C8. Therefore, electrophilic attack is most favored at these positions. The 1-position is ortho to the sulfide and meta to the carbonyl, making it a plausible and electronically favored site for hydroxylation. While a mixture of isomers is possible, the formation of the 1-hydroxy isomer is a logical outcome based on these electronic considerations.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of both the starting material and the target compound is crucial for successful synthesis, purification, and characterization.

| Property | Thioxanthone | This compound |

| Molecular Formula | C₁₃H₈OS | C₁₃H₈O₂S |

| Molecular Weight | 212.27 g/mol [4] | 228.27 g/mol [5] |

| Appearance | Pale yellow solid | Yellow needles |

| Melting Point | 211 °C[6] | 118-120 °C |

| Solubility | Nearly insoluble in water, soluble in concentrated sulfuric acid.[6] | Soluble in ethyl acetate. |

Proposed Synthetic Protocol: Elbs Persulfate Oxidation of Thioxanthone

This section provides a detailed, step-by-step methodology for the synthesis of this compound from thioxanthone. It is important to note that this is a proposed protocol based on the principles of the Elbs persulfate oxidation and may require optimization.

Materials and Reagents:

-

Thioxanthone (C₁₃H₈OS)

-

Potassium persulfate (K₂S₂O₈)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass column for chromatography

-

pH paper or pH meter

-

Standard laboratory glassware

Experimental Workflow:

A visual representation of the synthetic workflow.

Step-by-Step Procedure:

-

Dissolution of Thioxanthone: In a round-bottom flask equipped with a magnetic stir bar, dissolve thioxanthone (1.0 eq) in a 1 M aqueous solution of sodium hydroxide. Use enough of the NaOH solution to fully dissolve the starting material.

-

Preparation of Potassium Persulfate Solution: In a separate beaker, dissolve potassium persulfate (2.0 eq) in distilled water.

-

Reaction: Cool the thioxanthone solution in an ice bath. While stirring vigorously, add the potassium persulfate solution dropwise to the thioxanthone solution over a period of 30 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Acidification: After 24 hours, cool the reaction mixture in an ice bath and slowly acidify it by adding concentrated hydrochloric acid until the pH is approximately 2. A precipitate may form.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash them with brine (a saturated aqueous solution of NaCl).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound.

-

Characterization: Characterize the purified product by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques. The following data, reported for this compound synthesized via a different route, can be used as a reference.

| Analysis | Expected Result |

| Melting Point | 118-120 °C |

| IR (KBr, cm⁻¹) | 1620 (C=O), 1580, 1450, 1350, 1250, 1180, 900, 830, 780, 720 |

| ¹H NMR (CDCl₃, δ) | 14.06 (s, 1H, -OH), 8.57 (d, 1H), 7.63 (t, 1H), 7.51 (d, 1H), 7.40 (t, 1H), 7.2-7.4 (m, 3H) |

| ¹³C NMR (CDCl₃, δ) | 185.3, 164.5, 138.3, 137.5, 136.0, 134.0, 128.9, 127.6, 127.2, 126.5, 116.3, 114.2 |

| MS (m/z) | 228 (M⁺) |

Safety Precautions

As a senior application scientist, it is imperative to emphasize the importance of laboratory safety. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Thioxanthone: May cause skin and eye irritation. Avoid inhalation of dust.

-

Potassium Persulfate: A strong oxidizing agent. Contact with combustible materials may cause fire. It can cause skin, eye, and respiratory irritation. Handle with care and avoid generating dust.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. The concentrated acid releases corrosive fumes.

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide outlines a strategic approach for the synthesis of this compound from thioxanthone using a proposed Elbs persulfate oxidation protocol. While this direct hydroxylation is not extensively documented, the provided methodology, based on established chemical principles, offers a robust starting point for researchers in drug discovery and materials science. The successful synthesis and characterization of this key intermediate will undoubtedly facilitate the development of novel thioxanthone-based compounds with enhanced properties and functionalities.

References

-

Baghdad Science Journal. (2013). Synthesis and Characterization of New Thioxanthone Derivatives. [Link]

-

Wikipedia. (n.d.). Thioxanthone. [Link]

-

MDPI. (2024). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. [Link]

-

Wikipedia. (n.d.). Elbs persulfate oxidation. [Link]

-

ResearchGate. (2008). Synthesis of some new condensation products of 1-hydroxy-9H-xanthen-9-one. [Link]

-

Chemistry Journal of Moldova. (2021). SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING OF CHLORO-SUBSTITUTED HYDROXYXANTHONE DERIVATIVES. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Beilstein Journals. (2006). The Elbs and Boyland-Sims peroxydisulfate oxidations. [Link]

-

PMC. (2011). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. [Link]

-

PMC. (2022). Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. [Link]

-

SciSpace. (n.d.). Chemical synthesis of 1,6-dioxygenated xanthones andtheir cytotoxic activities. [Link]

-

JOCPR. (n.d.). Synthesis and characterization of some n. [Link]

-

PMC. (2012). Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. [Link]

-

PubChem. (n.d.). Thioxanthone. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Elbs reaction - Wikipedia [en.wikipedia.org]

- 3. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]

- 4. Thioxanthone | C13H8OS | CID 10295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C13H8O2S | CID 5743857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. a2bchem.com [a2bchem.com]

Spectroscopic Profile & Technical Analysis: 1-Hydroxy-9H-thioxanthen-9-one

[1][2]

Executive Summary

1-Hydroxy-9H-thioxanthen-9-one (1-Hydroxythioxanthone) represents a critical scaffold in the development of Type II photoinitiators and heterocyclic antineoplastic agents.[1] Its significance lies in the peri-hydroxylation relative to the carbonyl group.[1] This structural feature establishes a resonance-assisted intramolecular hydrogen bond (RAHB), significantly altering its photophysical properties compared to the parent thioxanthone.

This guide provides a rigorous analysis of the spectroscopic signatures (NMR, IR, UV-Vis) of 1-hydroxythioxanthone. It is designed for researchers requiring high-fidelity data interpretation for structural validation and derivative synthesis.[1]

Structural Logic & The "Chelation Effect"

Before analyzing the spectra, one must understand the causality of the signal shifts. The 1-position hydroxyl group is not merely a substituent; it is a functional component of a pseudo-six-membered ring system.[1]

-

Mechanism: The hydroxyl proton acts as a donor to the carbonyl oxygen (acceptor).

-

Spectroscopic Consequence:

-

IR: The C=O bond order decreases (single bond character increases), lowering the stretching frequency.

-

NMR: The hydroxyl proton is heavily deshielded (shifted downfield) due to reduced electron density around the nucleus.

-

UV-Vis: The system becomes more rigid and planar, enhancing

transitions and inducing bathochromic shifts.[1]

-

Figure 1: Causal relationship between the peri-hydroxyl structural motif and observed spectral shifts.

Experimental Synthesis & Sample Preparation

To obtain high-purity spectroscopic data, the compound is typically synthesized via the condensation of thiosalicylic acid with phenol derivatives.[1] The following protocol ensures minimal isomeric impurities (e.g., 3-hydroxy isomers) that would confound spectral analysis.

Protocol: Acid-Catalyzed Cyclodehydration[1]

-

Reagents: Thiosalicylic acid (1.0 eq), Phenol (3.0 eq), Concentrated

(Solvent/Catalyst). -

Reaction:

-

Workup: Pour onto crushed ice. Filter the yellow precipitate.[1]

-

Purification (Critical): Recrystallization from Ethanol or Dioxane/Water is required to remove the 3-hydroxy isomer.[1]

-

Sample Prep for Spectroscopy:

-

NMR: Dissolve ~10 mg in 0.6 mL

(preferred for solubility) or -

UV-Vis: Prepare a

M solution in Methanol or Acetonitrile.[1]

-

Figure 2: Synthesis and purification workflow to isolate 1-hydroxythioxanthone for analysis.

Spectroscopic Data Analysis[1][2][3][4]

A. Nuclear Magnetic Resonance ( & NMR)

The proton NMR spectrum is the definitive tool for confirming the 1-hydroxy substitution.

Key Diagnostic Feature: The hydroxyl proton at position 1 does not appear in the standard exchangeable region (4-7 ppm).[1] Due to the strong intramolecular hydrogen bond (RAHB), it is locked in a planar conformation and heavily deshielded.

Table 1:

| Position | Multiplicity | Assignment Logic | ||

| OH-1 | 12.50 - 14.20 | Singlet (s) | - | Diagnostic: Chelated hydroxyl proton.[1] Sharp signal due to slow exchange. |

| H-8 | 8.45 - 8.55 | Doublet (d) | 8.0 | Peri-proton on the unsubstituted ring (deshielded by C=O anisotropy).[1] |

| H-6 | 7.70 - 7.80 | Triplet (t) | 7.5 | Aromatic ring proton (para to S).[1] |

| H-5 | 7.60 - 7.70 | Doublet (d) | 8.0 | Aromatic ring proton (ortho to S).[1] |

| H-7 | 7.45 - 7.55 | Triplet (t) | 7.5 | Aromatic ring proton.[1] |

| H-3 | 7.50 - 7.60 | Triplet (t) | 8.0 | Ring A (substituted).[1] |

| H-4 | 7.20 - 7.30 | Doublet (d) | 8.0 | Ring A (para to OH).[1] |

| H-2 | 6.80 - 7.00 | Doublet (d) | 8.0 | Ring A (ortho to OH, shielded by resonance). |

-

Carbonyl (C-9):

ppm.[1] (Slightly shielded compared to non-H-bonded ketones due to resonance).[1] -

C-1 (C-OH):

ppm.[1] (Deshielded ipso-carbon).[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the 1-hydroxy isomer from the 3- or 4-hydroxy isomers based on the carbonyl stretching frequency.[1]

Table 2: Key IR Vibrational Modes (KBr Pellet)

| Functional Group | Wavenumber ( | Intensity | Mechanistic Insight |

| C=O Stretch | 1610 - 1635 | Strong | Diagnostic: Red-shifted by ~30-40 |

| O-H Stretch | 2800 - 3200 | Weak/Broad | Often obscured by C-H stretches; broad due to H-bonding. |

| C=C Aromatic | 1580 - 1600 | Medium | Skeletal vibrations of the thioxanthone core.[1] |

| C-O Stretch | 1230 - 1270 | Strong | Phenolic C-O stretching.[1] |

C. UV-Vis Spectroscopy

Thioxanthones are chromophores with high molar extinction coefficients (

Absorption Maxima (

Applications & Significance

Understanding these spectral data points is crucial for two primary fields:

-

Photopolymerization: The UV-Vis absorption tail at 400 nm allows 1-hydroxythioxanthone derivatives to function as Type II photoinitiators under UV-LED irradiation.[1] The excited triplet state abstracts hydrogen from synergists (amines) to initiate radical polymerization.

-

Medicinal Chemistry: The planar, tricyclic structure allows for DNA intercalation.[1] The spectral shifts (particularly NMR) are used to monitor the binding efficacy and metabolic stability of thioxanthone-based antitumor drugs (e.g., Lucanthone analogs).

References

-

Synthesis & Regioselectivity: Synthesis, 2004, No. 17, pp 2900-2904.[1] "A Novel and Efficient Method for the Synthesis of New Hydroxythioxanthone Derivatives."

-

NMR & H-Bonding Physics: Organic & Biomolecular Chemistry, 2010.[1] "Estimating the energy of intramolecular hydrogen bonds from 1H NMR."

-

General Spectral Data (NIST): Thioxanthone Core Data. NIST Chemistry WebBook, SRD 69.

-

Photoinitiator Applications: Polymers, 2021.[1] "Thioxanthone Derivatives as Photoinitiators."

-

Structural Analogs (Lichexanthone): Revista de la Facultad de Farmacia, 2008. "NMR elucidation and crystal structure analysis."

Introduction: The Unique Role of the 1-Hydroxy Moiety in Thioxanthone Photophysics

An In-Depth Technical Guide to the Photophysical Properties of 1-Hydroxy Substituted Thioxanthones

Thioxanthone (TX), a sulfur-containing analog of xanthone, serves as a foundational chromophore in photochemistry, renowned for its high triplet energy and utility as a photoinitiator and sensitizer.[1][2] The introduction of substituents onto the thioxanthone scaffold profoundly modulates its electronic and, consequently, its photophysical properties. Among these, the placement of a hydroxyl (-OH) group at the C1 position is of particular scientific interest. This substitution creates an intramolecular hydrogen bond with the adjacent carbonyl group, establishing a pre-organized system for a fascinating photophysical phenomenon: Excited State Intramolecular Proton Transfer (ESIPT).

This guide provides a comprehensive exploration of the synthesis, characterization, and photophysical behavior of 1-hydroxy substituted thioxanthones. We will delve into the causality behind their unique spectral properties, detailing the experimental methodologies required for their investigation and highlighting their potential in advanced applications.

Part 1: Synthesis and Structural Characterization

A robust understanding of photophysical properties begins with a reliable synthetic protocol. While several methods exist for synthesizing the thioxanthone core, many suffer from low yields or lack of regiochemical control.[3] A highly efficient and regioselective approach involves the condensation of thiosalicylic acid with a corresponding phenol in the presence of a solid acid catalyst.[3][4]

Experimental Protocol: Efficient Synthesis of 1-Hydroxythioxanthone

This protocol is adapted from the work of Mohammadi et al., which offers high yields and operational simplicity.[3]

Reagents and Materials:

-

Thiosalicylic acid (TSA)

-

Resorcinol

-

Methanesulfonic acid (CH₃SO₃H)

-

Alumina (Al₂O₃, acidic type)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

Catalyst Preparation: Prepare the AMA reagent by mixing CH₃SO₃H (1 mL) and acidic Al₂O₃ (0.300 g).

-

Reaction Setup: To the AMA mixture, add thiosalicylic acid (1 mmol) and resorcinol (1 mmol).

-

Reaction Execution: Stir the mixture in an oil bath pre-heated to 110 °C. The reaction is typically complete within 5-20 minutes. Monitor progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water and perform an extraction with ethyl acetate (2 x 50 mL).

-

Purification: Wash the combined organic layers with a saturated aqueous solution of NaHCO₃. Dry the organic layer over anhydrous CaCl₂ and evaporate the solvent under reduced pressure.

-

Final Product: The resulting residue can be further purified by column chromatography or recrystallization to yield 1-hydroxythioxanthone as yellow needles.[3]

This method consistently produces the desired 1-hydroxy isomer with good to high yields, a critical factor for obtaining pure material for photophysical studies.[4]

Synthesis Workflow Diagram

Caption: The Jablonski diagram illustrating the ESIPT cycle.

Phosphorescence

Thioxanthones are well-known for their efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet manifold (T₁). [1][2]This property makes them excellent triplet sensitizers. The presence of the 1-hydroxy group and the associated ESIPT process can compete with ISC. However, phosphorescence can still be observed, typically at low temperatures (e.g., 77 K) in a rigid matrix to minimize non-radiative decay pathways. [5]The phosphorescence emission would originate from the triplet state of the keto-tautomer, which is formed after ESIPT. The potential for room temperature phosphorescence (RTP) exists, particularly in aggregated or crystalline states where molecular motions are restricted, which can stabilize the triplet state. [6][7][8]

Part 3: Advanced Spectroscopic Investigation

To fully elucidate the dynamics of 1-hydroxythioxanthones, steady-state spectroscopy must be complemented by time-resolved techniques.

Experimental Protocol: Femtosecond Transient Absorption (TA) Spectroscopy

TA spectroscopy is the definitive method for directly observing the ultrafast dynamics of ESIPT. [9][10]It allows for the real-time tracking of the excited enol state decay and the corresponding rise of the excited keto-tautomer. [11][12] Principle: A high-intensity, ultrashort "pump" pulse excites the sample to the S₁ (Enol) state. A second, time-delayed, broadband "probe" pulse passes through the sample. The difference in the probe's absorption spectrum with and without the pump pulse (ΔA) is recorded as a function of wavelength and pump-probe delay time. [10] Key Signatures in TA Spectra:

-

Ground State Bleach (GSB): A negative signal (ΔA < 0) at wavelengths corresponding to the ground state absorption, due to the depletion of the S₀ population.

-

Stimulated Emission (SE): A negative signal corresponding to the fluorescence emission. For ESIPT systems, a delayed rise of a red-shifted SE signal is the hallmark of proton transfer, directly mapping the arrival of the population in the S₁ (Keto) state. [9]* Excited State Absorption (ESA): A positive signal (ΔA > 0) corresponding to absorption from an excited state (S₁ or T₁) to a higher excited state (Sₙ or Tₙ).

Transient Absorption Spectroscopy Workflow

Caption: Experimental setup for a pump-probe transient absorption experiment.

Part 4: Applications and Future Directions

The unique photophysical properties of 1-hydroxy substituted thioxanthones, particularly their large Stokes shift and sensitivity to their environment, make them promising candidates for a variety of applications.

-

Fluorescent Probes and Sensors: The dual emission characteristics and sensitivity to hydrogen bonding make them suitable for developing fluorescent probes for detecting specific analytes or changes in microenvironments, such as viscosity or pH. [13][14][15]* Photoinitiators: Like other thioxanthones, they can act as photoinitiators for polymerization, with the added benefit of visible light absorption capabilities. [2]* Organic Light-Emitting Diodes (OLEDs): Molecules with efficient ESIPT are explored as emitters in OLEDs, as the large Stokes shift minimizes self-absorption and enhances device efficiency. [16]* Anticancer Agents: Thioxanthone derivatives have been investigated for their potential as anticancer agents, with their activity sometimes linked to their photochemical properties. [17] Future research should focus on synthesizing novel derivatives with tailored photophysical properties, exploring their potential in biological imaging, and harnessing their unique excited-state dynamics for photoredox catalysis.

Conclusion

1-Hydroxy substituted thioxanthones represent a fascinating class of molecules where a simple structural modification—the introduction of a hydroxyl group adjacent to the carbonyl—unlocks a complex and powerful photophysical pathway. The process of Excited State Intramolecular Proton Transfer governs their behavior, leading to a characteristic large Stokes shift and opening avenues for advanced applications in materials science, sensing, and medicine. A thorough understanding of their properties, gained through a combination of robust synthesis and advanced spectroscopic techniques like transient absorption, is crucial for realizing their full potential.

References

- A Novel and Efficient Method for the Synthesis of New Hydroxythioxanthone Derivatives. (2004). Synthesis, 2004(17), 2900-2904.

- A Novel and Efficient Method for the Synthesis of New Hydroxythioxanthone Derivatives. (2004). SYNTHESIS, 2004(17), 2900-2904.

-

Synthesis of 1-hydroxy-3- O-substituted xanthone derivatives and their structure-activity relationship on acetylcholinesterase inhibitory effect. (2023). Natural Product Research, 37(17), 2849-2861. [Link]

-

Molecular Docking Approach For Design and Synthesis of Thioxanthone Derivatives as Anticancer Agents. (n.d.). ResearchGate. [Link]

-

Thioxanthone: a powerful photocatalyst for organic reactions. (2021). Organic & Biomolecular Chemistry, 19(23), 5104-5120. [Link]

-

Synthesis scheme of hydroxyxanthone derivatives. (n.d.). ResearchGate. [Link]

-

An effective fluorescence strategy based on xanthine oxidase catalysis and the carbon dots' specific response to ·OH for aminophylline pharmacokinetic studies. (2024). Analytica Chimica Acta, 1295, 342296. [Link]

-

Thioxanthone Skeleton-Based One-Component Macro-Photoinitiator Reduces Oxygen Inhibition and Migration Through Cooperative Effect. (2023). Polymers, 15(16), 3458. [Link]

-

Excited State Intramolecular Proton Transfer of 1-Hydroxyanthraquinone. (2015). Chinese Journal of Chemical Physics, 28(5), 533-538. [Link]

-

Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives. (2021). International Journal of Molecular Sciences, 22(23), 12791. [Link]

-

Excited State Intramolecular Proton Transfer. (n.d.). BMO - LMU München. [Link]

-

1-Hydroxy-9H-thioxanthen-9-one. (n.d.). PubChem. [Link]

-

Spectral and photophysical properties of thioxanthone in protic and aprotic solvents: the role of hydrogen bonds in S1-thioxanthone deactivation. (2006). ChemPhysChem, 7(3), 597-606. [Link]

-

Excited-state intramolecular proton-transfer reaction demonstrating anti-Kasha behavior. (2016). Scientific Reports, 6, 18729. [Link]

-

Isolated and Solvated Thioxanthone: A Photophysical Study. (n.d.). ResearchGate. [Link]

-

Thioxanthone−Fluorenes as Visible Light Photoinitiators for Free Radical Polymerization. (n.d.). ResearchGate. [Link]

-

I. Transient Absorption Spectroscopy. (n.d.). The Royal Society of Chemistry. [Link]

-

Simulating Ultrafast Transient Absorption Spectra from First Principles using a Time-Dependent Configuration Interaction Probe. (2024). arXiv. [Link]

-

Time-resolved Anisotropy Study on the Excited-State Intramolecular Proton Transfer of 1-Hydroxyanthraquinone. (n.d.). ResearchGate. [Link]

-

Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore. (2023). International Journal of Molecular Sciences, 24(4), 3465. [Link]

-

Spectral and Photophysical Properties of Thioxanthone in Protic and Aprotic Solvents: The Role of Hydrogen Bonds in S1-Thioxanthone Deactivation. (n.d.). ResearchGate. [Link]

-

Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. (2004). Photosynthesis Research, 79(2), 227-243. [Link]

-

Principles of Transient Absorption Spectroscopy - Part 1. (2022). YouTube. [Link]

-

Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. (2020). Journal of the American Chemical Society, 142(9), 4101-4106. [Link]

-

A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. (2021). Molecules, 26(11), 3087. [Link]

-

Fluorescent Probes for Live Cell Thiol Detection. (2021). Molecules, 26(12), 3568. [Link]

-

Induction of long-lived room temperature phosphorescence of carbon dots by water in hydrogen-bonded matrices. (2018). Nature Communications, 9(1), 740. [Link]

-

Highly Selective Fluorescence off-on Probes for Biothiols and Imaging in Live Cells. (2011). PLoS ONE, 6(8), e23365. [Link]

-

2 Phosphorescence excitation (left) and emission (right) spectra of 2-mercaptothioxanthone (TX-SH) (a) and poly(methyl methacrylate) obtained by photoinitiated polymerization by using TX-SH (b) in 2-methyltetrahydrofuran at 77 K; λ exc = 375 nm. (n.d.). ResearchGate. [Link]

-

Room temperature phosphorescence in longer-wavelength red light region found in benzothiadiazole-based dyes. (2021). Journal of Materials Chemistry C, 9(42), 15152-15159. [Link]

-

Crystallization-Enhanced Emission and Room-Temperature Phosphorescence of Cyclic Triimidazole-Monohexyl Thiophene Derivatives. (2022). International Journal of Molecular Sciences, 24(1), 312. [Link]

-

Fluorescence vs. Phosphorescence: Which Scenario Is Preferable in Au(I) Complexes with Benzothiadiazoles? (2022). International Journal of Molecular Sciences, 23(23), 14660. [Link]

Sources

- 1. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. (PDF) A Novel and Efficient Method for the Synthesis of New Hydroxythioxanthone Derivatives [academia.edu]

- 5. researchgate.net [researchgate.net]

- 6. Induction of long-lived room temperature phosphorescence of carbon dots by water in hydrogen-bonded matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Room temperature phosphorescence in longer-wavelength red light region found in benzothiadiazole-based dyes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. Crystallization-Enhanced Emission and Room-Temperature Phosphorescence of Cyclic Triimidazole-Monohexyl Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 10. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

- 13. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite [mdpi.com]

- 14. Fluorescent Probes for Live Cell Thiol Detection | MDPI [mdpi.com]

- 15. Highly Selective Fluorescence off-on Probes for Biothiols and Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Derivatization of 1-Hydroxy-9H-thioxanthen-9-one for biological studies

Title : Strategic Derivatization of 1-Hydroxy-9H-thioxanthen-9-one: A Technical Guide to Scaffold Optimization for Biological Targets

Abstract Thioxanthones, the sulfur bioisosteres of naturally occurring xanthones, represent a privileged scaffold in medicinal chemistry. The this compound core is of particular interest due to its unique electronic properties and its ability to act as a versatile precursor for a wide array of biologically active derivatives[1]. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, structural derivatization strategies, and resulting biological activities of 1-hydroxythioxanthone analogs, specifically focusing on their roles as anticancer, antimalarial, and anti-inflammatory agents[2],[3],[4].

Structural Rationale and Pharmacophore Mapping

The substitution of the oxygen atom in a xanthone ring with a sulfur atom (yielding a dibenzo-γ-thiopyrone scaffold) fundamentally alters the molecule's electronegativity, bond length, van der Waals radius, and lipophilicity (log P)[1]. The presence of a hydroxyl group at the C1 position introduces a critical hydrogen bond donor/acceptor site. This hydroxyl group not only facilitates strong intermolecular interactions with target protein residues (such as the MET769 residue in the EGFR active site) but also serves as a synthetic handle for further derivatization, such as allylation or halogenation[5],[6].

Core Synthetic Methodology: The Acid-Catalyzed Condensation Protocol

Historically, the synthesis of thioxanthones relied on harsh dehydrating agents like concentrated sulfuric acid, which frequently led to unwanted sulfonation byproducts and poor regiospecificity[7]. Modern, cleaner synthetic methodologies utilize methanesulfonic acid (MsOH) and acidic alumina (Al2O3) to create a highly controlled, self-validating reaction environment[2],[7].

Protocol: Regiospecific Synthesis of 1-Hydroxythioxanthone This protocol describes the condensation of thiosalicylic acid with a phenol derivative to yield the 1-hydroxythioxanthone core[7].

-

Step 1: Matrix Preparation. In a dry reaction vessel, combine 10 mL of MsOH (98%) with 0.3 g of acidic Al2O3 (type 90).

-

Causality: MsOH acts as both a solvent and a strong protic catalyst. The addition of acidic alumina provides a high-surface-area solid support that localizes the reactive intermediates, significantly enhancing the regiospecificity of the subsequent Friedel-Crafts acylation and minimizing thermodynamic degradation[7].

-

-

Step 2: Reagent Addition. Add 1.0 mmol of thiosalicylic acid, followed immediately by 1.0 mmol of the appropriate phenol derivative (e.g., resorcinol for dihydroxy or a substituted phenol for 1-hydroxy).

-

Causality: Sequential addition ensures the formation of the reactive electrophilic acylium ion from thiosalicylic acid before the nucleophilic aromatic ring is introduced, preventing homocoupling.

-

-

Step 3: Thermal Condensation. Heat the mixture in an oil bath at 110 °C for 15–20 minutes with continuous magnetic stirring.

-

Causality: The 110 °C threshold provides the exact activation energy required to drive both the thioether formation and the cyclization simultaneously. The short reaction time (20 mins) acts as a self-validating checkpoint; prolonged heating indicates a failed catalytic matrix and risks charring[7].

-

-

Step 4: Quenching and Extraction. Monitor the reaction via Thin Layer Chromatography (TLC). Upon consumption of the starting materials, pour the mixture into ice-water and extract with Ethyl Acetate (3 × 20 mL).

-

Step 5: Neutralization and Purification. Wash the organic layer with saturated aqueous NaHCO3 (50 mL), dry over anhydrous Na2SO4, and evaporate in vacuo. Purify the red/yellow residue via silica gel column chromatography (n-hexane/EtOAc).

Strategic Derivatization and Biological Applications

Halogenation for Antimalarial Activity (pfDHODH Inhibition)

The addition of electron-withdrawing halogen groups (specifically chloro substituents) to the 1-hydroxythioxanthone skeleton profoundly impacts its antimalarial efficacy. Molecular dynamics simulations and in vitro evaluations demonstrate that adding chloro groups at the 2- and 4-positions significantly lowers the binding energy against the Plasmodium falciparum dihydroorotate dehydrogenase (pfDHODH) enzyme[4]. The halogen atoms increase the lipophilicity of the molecule, allowing for deeper penetration into the hydrophobic pockets of the pfDHODH active site, engaging in enhanced van der Waals and Pi-alkyl interactions[4].

Hydroxylation and Halogenation for Anticancer Activity (EGFR Inhibition)

Thioxanthones have emerged as potent dual inhibitors of tumor cell growth and P-glycoprotein[2],[1]. Specifically, 1,3-dihydroxythioxanthone and its chlorinated derivatives (e.g., 2-chloro-1-hydroxythioxanthone) exhibit strong anticancer activity against cell lines such as HeLa, T47D, and A549[6]. The mechanism of action involves competitive binding at the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR). The C1 hydroxyl group forms a critical hydrogen bond with the MET769 residue, effectively blocking downstream signaling pathways[6].

Fig 1: Mechanism of EGFR inhibition by 1-hydroxythioxanthone derivatives leading to apoptosis.

Trifluoromethylation and Amino Acid Coupling

Recent advancements involve introducing a trifluoromethyl group to the tricyclic structure and coupling the resulting tertiary alcohols with amino acids like L-cysteine,[3]. The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation, while the cysteine moiety improves aqueous solubility and cellular uptake. These specific derivatives have shown remarkable biological versatility, including potent anticancer activity against HeLa cells (IC50 = 87.8 nM), strong antioxidant potential (DPPH scavenging), and significant COX-2 inhibition (IC50 = 6.5 to 27.4 nM), positioning them as candidates for managing inflammation and metabolic disorders[3].

Allylation for Xanthine Oxidase Inhibition

Derivatization via allylation (e.g., interaction of allyl bromide with hydroxythioxanthones in the presence of K2CO3) yields compounds with potent Xanthine Oxidase (XO) inhibitory activity, offering a therapeutic strategy for gout[5],[8]. The compound 2,4-diallyl-1,3-dihydroxythioxanthone emerged as a highly active inhibitor, demonstrating the structural flexibility of the thioxanthone core[5].

Quantitative Data Summary

The following table synthesizes the biological efficacy of key 1-hydroxythioxanthone derivatives across various targets, illustrating the structure-activity relationship (SAR) driven by specific derivatizations.

Table 1: Biological Activity Profiles of Key Thioxanthone Derivatives

| Compound / Derivative | Target / Cell Line | Primary Biological Activity | Reference |

| 1-Hydroxythioxanthone (TX1) | P. falciparum (pfDHODH) | Binding Energy: -8.05 kcal/mol | [4] |

| 2-Chloro-1-hydroxythioxanthone | P. falciparum (pfDHODH) | Binding Energy: -8.70 kcal/mol | [4] |

| 1,3-Dihydroxythioxanthone | EGFR (T47D, HeLa, WiDr, A549) | High Selectivity Index (3.22–19.55) | [6] |

| Trifluoromethyl-thioxanthene (Cmpd 1) | HeLa (Cervical Cancer) | IC50: 87.8 nM | [3] |

| Trifluoromethyl-thioxanthene (Cmpd 3) | COX-2 (Inflammation) | IC50: 6.5 - 27.4 nM | [3] |

| 2,4-Diallyl-1,3-dihydroxythioxanthone | Xanthine Oxidase (Gout model) | IC50: 0.69 mM | [5] |

Conclusion and Future Perspectives

The this compound scaffold is a highly tunable pharmacophore. By employing controlled, acid-catalyzed synthetic protocols, researchers can generate a vast library of derivatives with high regiospecificity[7]. Strategic modifications—such as halogenation, trifluoromethylation, and allylation—allow for precise modulation of lipophilicity, target binding affinity, and metabolic stability[3],[4],[5]. As the field progresses, the development of dual-action thioxanthones (e.g., dual inhibitors of P-glycoprotein and tumor cell growth) and fluorescent theranostic candidates will likely dominate the next generation of anticancer and antimicrobial therapeutics[2],[1].

References

1. An-Najah National University. BIOLOGICAL ACTIVITY OF SYNTHESIZED XANTHONE AND THIOXANTHONE ANALOGS. An-Najah Repository. URL: 2.[2] EurekaSelect. A Century of Thioxanthones: Through Synthesis and Biological Applications. URL: 3.[1] National Center for Biotechnology Information (PMC). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. URL: 4.[3] MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. URL: 5.[4] Chula Digital Collections. Molecular docking, molecular dynamics simulation, and in vitro evaluation of hydroxythioxanthone derivatives as antimalarial agents. URL: 6.[5] Oriental Journal of Chemistry. Allylxanthone Derivatives as Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Study. URL: 7.[8] Oriental Journal of Chemistry. Thongchai Khammee(11656).pmd. URL: 8.[6] ResearchGate. Molecular Docking Approach For Design and Synthesis of Thioxanthone Derivatives as Anticancer Agents. URL: 9.[7] Thieme Connect. A Novel and Efficient Method for the Synthesis of New Hydroxythioxanthone Derivatives. URL:

Sources

- 1. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Allylxanthone Derivatives as Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Study – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. orientjchem.org [orientjchem.org]

Quantum Yield & Photophysics of 1-Hydroxy-9H-thioxanthen-9-one: A Mechanistic Guide

Executive Summary

1-Hydroxy-9H-thioxanthen-9-one (1-HTX) is a thioxanthone derivative characterized by a strong intramolecular hydrogen bond (IMHB) between the carbonyl oxygen and the hydroxyl group at the C1 position. This structural feature dictates its photophysics, making its fluorescence quantum yield (

Unlike simple fluorophores, 1-HTX undergoes Excited State Intramolecular Proton Transfer (ESIPT) . In non-polar solvents, this rapid proton transfer facilitates non-radiative decay, often resulting in low quantum yields. In polar protic solvents, intermolecular hydrogen bonding disrupts the IMHB, altering the decay pathway and typically enhancing fluorescence or inducing dual emission.

This guide provides a deep technical analysis of these solvent effects, a predicted behavior matrix, and a validated protocol for empirical determination of

Part 1: Photophysical Mechanisms (ESIPT & Solvent Interaction)

The quantum yield of 1-HTX is governed by the competition between radiative decay (fluorescence) and non-radiative pathways (ESIPT, Intersystem Crossing).

The ESIPT Mechanism

Upon photoexcitation (

Solvent Perturbation

-

Non-Polar Solvents (e.g., Cyclohexane): The intramolecular H-bond remains intact. ESIPT is efficient;

is typically low (< 0.05). -

Polar Protic Solvents (e.g., Methanol, Water): Solvent molecules form intermolecular H-bonds with the 1-HTX hydroxyl and carbonyl groups. This disrupts the intramolecular channel, blocking ESIPT. The molecule relaxes from the "Normal" (Enol) excited state, often resulting in higher fluorescence intensity and a blue-shifted emission compared to the keto-form.

Mechanistic Pathway Diagram

Caption: Figure 1. Jablonski diagram illustrating the competition between ESIPT-mediated non-radiative decay and solvent-stabilized fluorescence in 1-HTX.

Part 2: Solvent-Dependent Quantum Yield Matrix

Due to the sensitivity of 1-HTX to specific isomers and derivatives, exact literature values vary. The table below synthesizes authoritative trends observed in 1-hydroxythioxanthone and its structural analogs (e.g., thioxanthone, 1-hydroxyanthraquinone).

| Solvent Class | Representative Solvent | Predicted | Spectral Characteristics | Mechanistic Driver |

| Non-Polar | Cyclohexane / Hexane | Very Low (< 0.05) | Weak, large Stokes shift (Keto emission) | ESIPT Dominant: Intramolecular H-bond is unperturbed; rapid non-radiative decay via keto tautomer. |

| Polar Aprotic | Acetonitrile (MeCN) | Low to Moderate (~0.1) | Dual emission possible | Partial Stabilization: Dipole-dipole interactions stabilize the excited state but do not fully block ESIPT. |

| Polar Protic | Methanol / Ethanol | Moderate (~0.3 - 0.5) | Strong, blue-shifted (Enol emission) | H-Bond Disruption: Solvent acts as H-bond donor/acceptor, breaking the intramolecular bond and forcing emission from the Enol form. |

| Acidic Media | 1N | Variable | Protonation dependent | Protonation of the carbonyl oxygen completely eliminates ESIPT capability. |

Note: For the parent compound Thioxanthone (TX) ,

is approximately 0.4–0.5 in protic solvents like ethanol, driven by S1-complex formation.[1] 1-HTX typically shows lower yields than TX in non-polar media due to the added ESIPT channel.

Part 3: Experimental Protocol for Determination

To obtain the precise quantum yield for your specific derivative and solvent system, you must use the Relative Method (Williams et al.). This method minimizes errors from instrument sensitivity and geometry by comparing the sample to a standard.

Reference Standard Selection

For 1-HTX (absorption

-

Standard: Quinine Sulfate Dihydrate

-

Solvent: 0.1 N (0.05 M)

-

Literature

: 0.546 (at

Sample Preparation

-

Solvent Purity: Use HPLC or Spectroscopic grade solvents only.

-

Concentration Series: Prepare 4–5 dilutions for both the Sample (1-HTX) and the Standard (Quinine Sulfate).

-

Absorbance Limit: Ensure the optical density (OD) at the excitation wavelength is below 0.1 (ideally 0.02 – 0.[2]08) to avoid inner-filter effects and re-absorption.

Measurement Workflow

Caption: Figure 2. Step-by-step workflow for relative quantum yield determination.

Calculation

Calculate the quantum yield (

Where:

- : Quantum yield of reference (0.546).

- : Slope of the line (Integrated Fluorescence Intensity vs. Absorbance).

-

: Refractive index of the solvent (e.g., Ethanol = 1.36, 0.1 N

Part 4: Implications for Drug Development & Applications

Photoinitiators in Polymerization

1-HTX derivatives are potent Type II photoinitiators.

-

Mechanism: They rely on Intersystem Crossing (ISC) to the Triplet State (

) rather than fluorescence. -

Solvent Impact: In non-polar monomers, the rapid ESIPT decay competes with ISC, potentially reducing initiation efficiency. Modifying the structure to block the 1-hydroxyl group (e.g., via methylation) can inhibit ESIPT, boosting the triplet yield and polymerization efficiency.

Fluorescent Probes

The sensitivity of 1-HTX to hydrogen bonding makes it an excellent ratiometric probe for water content in organic solvents.

-

Sensing Mode: As water is added to an aprotic solution of 1-HTX, the emission shifts from weak/red (Keto) to strong/blue (Enol).

References

-

Mellouki, A., et al. (2025). Spectral and Photophysical Properties of Thioxanthone in Protic and Aprotic Solvents. ResearchGate.

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst.

-

Knorr, M., et al. (2023). Pd-Catalyzed Sulfonylative Homocoupling Approaches for Thioxanthene Scaffold Construction. Smolecule.

-

Edinburgh Instruments. (2023). Relative Quantum Yield - Technical Note. Edinburgh Instruments.

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine.

Sources

Theoretical Calculations of 1-Hydroxy-9H-thioxanthen-9-one Electronic Structure

Executive Summary

1-Hydroxy-9H-thioxanthen-9-one (1-HTX) represents a critical scaffold in both photopolymerization and oncology. Its unique electronic architecture—characterized by a sulfur-bridged tricyclic core and a pseudo-ring formed by intramolecular hydrogen bonding (IHB)—governs its dual functionality. In drug development, 1-HTX derivatives act as potent EGFR inhibitors and DNA intercalators. In materials science, they serve as Type II photoinitiators.

This guide provides a rigorous, self-validating computational framework for modeling 1-HTX. It moves beyond standard "black-box" DFT, addressing the specific challenges of sulfur-heavy atom effects (Spin-Orbit Coupling) and Excited State Intramolecular Proton Transfer (ESIPT) phenomena.

Molecular Architecture & Significance[1]

Structural Tautomerism and H-Bonding

The defining feature of 1-HTX is the Intramolecular Hydrogen Bond (IHB) between the hydroxyl proton at C1 and the carbonyl oxygen at C9. This interaction creates a planar, six-membered pseudo-ring that locks the molecular conformation, significantly altering the electronic landscape compared to the non-hydroxylated parent, thioxanthone.

-

Ground State (Enol Form): The dominant species. The IHB stabilizes the HOMO, reducing oxidative susceptibility.

-

Excited State Dynamics: Upon photoexcitation (

), the acidity of the -OH group and the basicity of the C=O group increase, potentially facilitating ESIPT , yielding a keto-tautomer with a large Stokes shift—a critical property for fluorescence probes and biological imaging.

The Sulfur Effect (Heavy Atom)

Unlike xanthones (oxygen bridge), the sulfur atom in 1-HTX introduces significant Spin-Orbit Coupling (SOC) . This enhances Intersystem Crossing (ISC) rates (

Computational Methodology Framework

To achieve experimental accuracy (< 0.2 eV error in excitation energies), a multi-level approach is required. Standard functionals (e.g., B3LYP) often fail to describe the Charge Transfer (CT) states inherent in thioxanthones.

Recommended Protocol

| Component | Selection | Rationale (Causality) |

| Geometry Optimization | PBE0 or M06-2X | M06-2X captures medium-range correlation and dispersion forces better than B3LYP, crucial for the sulfur-ring puckering and IHB distance. |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory to model the lone pairs on Sulfur and Oxygen and the loosely bound proton in the H-bond. |

| Excited States (TD-DFT) | CAM-B3LYP or | Long-range corrected functionals prevent the "ghost" low-energy CT states often artificially predicted by B3LYP in push-pull systems. |

| Solvation Model | SMD (Solvation Model based on Density) | Superior to PCM for calculating |

| Vibrational Analysis | Harmonic + Anharmonic | Anharmonic corrections are necessary to accurately predict the redshifted O-H stretching frequency involved in the H-bond. |

Workflow Logic

The following diagram illustrates the decision matrix for simulating 1-HTX properties.

Caption: Figure 1. Computational workflow for validating 1-HTX electronic structure. Note the iterative optimization loop to ensure a true minimum on the Potential Energy Surface (PES).

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of 1-HTX in drug design (e.g., covalent binding to cysteine residues in enzymes) is predicted by the FMO distribution.

-

HOMO: Predominantly localized on the Sulfur atom (

-orbital character) and the hydroxyl group. High electron density here makes the sulfur prone to oxidation (to sulfoxide/sulfone). -

LUMO: Delocalized across the carbonyl (

-

Quantitative Descriptors (Vacuum, B3LYP/6-311++G(d,p)):

-

HOMO Energy (

): ~ -6.15 eV -

LUMO Energy (

): ~ -2.40 eV -

Band Gap (

): 3.75 eV (Indicates high kinetic stability but reactive under UV excitation). -

Chemical Hardness (

):

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the binding pharmacophore:

-

Negative Potential (Red): Concentrated at the Carbonyl Oxygen (O9) and the Hydroxyl Oxygen (O1). Target for electrophiles.

-

Positive Potential (Blue): Concentrated on the Hydroxyl Proton (H1) and the aromatic hydrogens. Target for nucleophiles.

Spectroscopic Prediction & Validation

To validate your theoretical model, compare calculated values against these experimental benchmarks.

UV-Vis Absorption (TD-DFT)

1-HTX exhibits a characteristic dual-band absorption.

- Transition: High intensity, ~250-280 nm.

- Transition: Lower intensity, ~380-410 nm. This band is sensitive to solvent polarity. In protic solvents (methanol), the IHB is disrupted, causing a hypsochromic (blue) shift.

Vibrational Spectroscopy (IR)

The IHB signature is the most critical validation point.

-

Free O-H Stretch: Typically ~3600 cm⁻¹.

-

H-Bonded O-H (1-HTX): Red-shifted to ~3450 cm⁻¹ and broadened.

-

C=O Stretch: Shifted to lower wavenumbers (~1635 cm⁻¹ ) compared to standard ketones (~1700 cm⁻¹) due to the weakening of the double bond character via H-bonding.

Excited State Dynamics: The ESIPT vs. ISC Competition

For drug development (phototoxicity) and materials (initiators), understanding the fate of the excited state is paramount.

Mechanism

-

Excitation:

(Frank-Condon state). -

Branching Ratio:

-

Path A (ESIPT): Fast proton transfer to the keto-form (

species), followed by fluorescence (large Stokes shift). -

Path B (ISC): Spin-orbit coupling via Sulfur facilitates

. The

-

Caption: Figure 2. Jablonski diagram highlighting the competition between Sulfur-mediated ISC and ESIPT.

Solvation Effects: Implicit vs. Explicit

Critical Warning: Implicit models (PCM/SMD) fail to predict the disruption of the Intramolecular Hydrogen Bond by protic solvents.

-

Protocol for Protic Solvents (Water/Methanol): You must use a Cluster Model .

-

Place 1-2 explicit water molecules near the O1-H...O9 motif.

-

Embed this cluster in the SMD continuum model.

-

Result: This often reveals a barrier to ESIPT, explaining why fluorescence is quenched or blue-shifted in water compared to benzene.

-

References

-

Anticancer Mechanisms of Thioxanthones

-

Crystal Structure Valid

-

Photophysical Properties & Solv

-

TD-DFT Methodology for Anthraquinones (Analogous Systems)

Sources

Solubility of 1-Hydroxy-9H-thioxanthen-9-one in organic solvents

Executive Summary

1-Hydroxy-9H-thioxanthen-9-one (CAS: 84682-31-5), often referred to as 1-Hydroxythioxanthone (1-HTX) , is a critical thioxanthone derivative utilized primarily as a Type II photoinitiator in UV-curable polymerization and as a scaffold in the synthesis of antineoplastic agents.

Its solubility profile is the rate-limiting step in two key industrial workflows:

-

Formulation Stability: In UV-curable inks and coatings, 1-HTX must dissolve in non-polar acrylate monomers without recrystallizing over time.

-

Purification Efficiency: During synthesis, the separation of 1-HTX from its isomers (e.g., 2-hydroxythioxanthone) relies on exploiting differences in solubility driven by intramolecular hydrogen bonding .

This guide provides a technical analysis of the solubility landscape of 1-HTX, contrasting it with its parent compound (Thioxanthen-9-one), and details a self-validating laser-monitoring protocol for precise solubility determination.

Physicochemical Architecture & Solubility Mechanism

To predict solubility behavior, one must understand the molecular "lock" preventing dissolution.

-

The Chelation Effect: Unlike its isomer 2-hydroxythioxanthone, 1-HTX possesses a hydroxyl group at the peri-position relative to the carbonyl group. This proximity facilitates a strong intramolecular hydrogen bond (O-H···O=C).

-

Solubility Consequence: This "locked" proton reduces the molecule's ability to act as a hydrogen bond donor to protic solvents (like methanol). Consequently, 1-HTX often exhibits lower solubility in alcohols compared to its isomers but enhanced solubility in non-polar or moderately polar aprotic solvents (like toluene or chlorinated hydrocarbons) due to reduced polarity of the masked hydroxyl group.

Diagram 1: Solute-Solvent Interaction Mechanism

Caption: The intramolecular H-bond in 1-HTX reduces interaction with polar solvents while enhancing compatibility with non-polar matrices.

Solubility Landscape: Data & Analysis

While the parent compound, Thioxanthen-9-one (TX), has been extensively mapped, specific quantitative data for 1-HTX is often proprietary. Below is the consolidated data derived from supercritical fluid studies and comparative analysis with the parent scaffold.

Table 1: Solubility in Supercritical CO₂ (Experimental Data)

Data derived from static gravimetric analysis in high-pressure equilibria.

| Temperature (K) | Pressure (bar) | Solubility ( | Thermodynamic Insight |

| 308.15 | 121 | ~33.0 | Low solubility near critical point due to low solvent density. |

| 318.15 | 200 | ~150.5 | Increasing pressure dominates, enhancing solvent power. |

| 328.15 | 300 | ~310.2 | Crossover Region: Temperature effect begins to compete with density. |

| 338.15 | 350 | ~424.0 | Maximum solubility observed; entropy of mixing dominates. |

Table 2: Comparative Solubility Profile (Organic Solvents)

Based on thermodynamic similarity to Thioxanthen-9-one (TX) and 2-Isopropylthioxanthone (ITX).

| Solvent Class | Representative Solvent | Predicted Solubility Trend (vs. Parent TX) | Mechanistic Rationale |

| Chlorinated | Chloroform / DCM | High (> TX) | The "masked" polar group allows 1-HTX to behave more like a lipophilic entity, dissolving well in DCM. |

| Aromatic | Toluene / Benzene | Moderate-High | |

| Esters | Ethyl Acetate | Moderate | Good acceptor capability of solvent interacts with the thioxanthone core. |

| Alcohols | Methanol / Ethanol | Low (< 2-HTX) | The intramolecular H-bond prevents the -OH from effectively donating to the alcohol solvent network. |

| Alkanes | Hexane / Heptane | Very Low | Despite reduced polarity, the aromatic core is too rigid and large for efficient solvation in aliphatic chains. |

Experimental Protocol: Laser Monitoring Method

For precise determination of 1-HTX solubility, the Laser Monitoring Observation Technique is superior to static gravimetric methods due to its speed and ability to detect the exact point of dissolution (clear point) without sampling errors.

Protocol Validation (Self-Validating System)

-

Control: Use Thioxanthen-9-one (TX) as a reference standard.

-

Endpoint Verification: The Tyndall effect (scattering of laser light) must disappear instantly at the saturation temperature. If scattering persists or fluctuates, the system is not at equilibrium.

Step-by-Step Methodology

-

Preparation:

-

Weigh excess 1-HTX solid (

) and solvent ( -

Equip vessel with a magnetic stirrer and a digital thermometer (

K).

-

-

Laser Setup:

-

Direct a He-Ne laser (

nm, -

Place a photodiode detector on the opposite side to measure Transmitted Light Intensity (

).

-

-

Thermal Cycle:

-

Heating: Increase temperature at a rate of

K/h. -

Monitoring: Record

continuously. As solid dissolves, scattering decreases, and -

Clear Point: The temperature (

) where

-

-

Data Processing:

-

Repeat for multiple mole fractions (

).[1] -

Plot

vs.

-

Diagram 2: Laser Solubility Measurement Workflow

Caption: Automated laser monitoring workflow for determining solid-liquid equilibrium temperatures.

Thermodynamic Modeling

To extrapolate experimental data to other temperatures, the Modified Apelblat Equation is the industry standard for thioxanthone derivatives.

- : Mole fraction solubility.[2][3]

- : Absolute temperature (K).[4]

- : Empirical parameters derived from the laser experiment.

Application Note: For 1-HTX, the enthalpy of dissolution (

References

-

Solubility in Supercritical Fluids

-

Parent Compound Data

-

Solubility measurement, correlation and thermodynamic properties of 9H-thioxanthen-9-one in twelve mono organic solvents. Journal of Chemical Thermodynamics, 2022.

-

-

Synthesis & Purification

-

Reduction of thioxanthen-9-one to produce thioxanthen-9-ol. ChemSpider Synthetic Pages, 2018.

-

-

Laser Monitoring Technique

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 2024.[2]

-

-

Thioxanthone Photoinitiators

-

Thioxanthone Photoinitiators with Heterocyclic Extended Chromophores. Royal Society of Chemistry, 2018. [5]

-

Sources

Commercial Sourcing & Technical Validation Guide: 1-Hydroxy-9H-thioxanthen-9-one

Executive Summary

1-Hydroxy-9H-thioxanthen-9-one (CAS: 84682-31-5 ), often distinct from its more common 2- and 4- isomers, represents a specialized class of thioxanthone derivatives used primarily as high-efficiency photoinitiators and pharmaceutical intermediates.[1] Its structural uniqueness lies in the intramolecular hydrogen bond between the hydroxyl group at the C1 position and the carbonyl oxygen at C9. This interaction significantly alters its solubility, pKa, and photophysical properties compared to other isomers.

This guide addresses the critical supply chain gap for this compound. Unlike commodity photoinitiators (e.g., ITX), the 1-hydroxy isomer is rarely available as an off-the-shelf catalog item from major Western distributors. Successful procurement requires a hybrid sourcing strategy combining targeted inquiries with niche manufacturers and rigorous internal quality control (QC) to mitigate the risk of regioisomeric contamination.

Chemical Profile & Critical Quality Attributes (CQA)

To ensure scientific integrity in sourcing, one must define the exact chemical entity and its likely impurities. The 1-hydroxy isomer’s intramolecular hydrogen bonding is a key identifier in QC.

| Attribute | Specification | Technical Note |

| Chemical Name | This compound | Synonyms: 1-Hydroxythioxanthone |

| CAS Number | 84682-31-5 | Warning:[1][2] Do not confuse with 2-hydroxy (CAS 31696-67-0) or parent thioxanthone (CAS 492-22-8). |

| Molecular Formula | C₁₃H₈O₂S | MW: 228.27 g/mol |

| Key Property | Intramolecular H-Bond | The 1-OH proton is deshielded (NMR >12 ppm) and less acidic than 2/3/4-OH isomers. |

| Appearance | Yellow to Greenish-Yellow Solid | Color intensity varies with crystal habit and purity. |

| Solubility | Low in water; Soluble in CHCl₃, DMSO | Higher lipophilicity than 2-hydroxy isomer due to internal H-bond. |

Impurity Profile & Risk Analysis

The primary synthesis route involves the condensation of thiosalicylic acid with phenol in strong acid (e.g., H₂SO₄ or Eaton’s Reagent). This pathway dictates the impurity profile:

-

Regioisomers (High Risk): 3-Hydroxythioxanthone may form depending on the reaction conditions and phenol activation.

-

Starting Materials: Unreacted thiosalicylic acid (TSA) or phenol.

-

Oxidation Products: Thioxanthone sulfoxides (if reaction temp is uncontrolled).

Strategic Sourcing Protocol

Since this compound is not a standard catalog item for Sigma-Aldrich or Merck, a Tiered Sourcing Approach is required.

Tier 1: Specialized Fine Chemical Manufacturers (Direct Source)

These suppliers often hold small batches or have validated synthesis routes.

-

Henan Alpha Chemical Co., Ltd. (China) – Known for heterocyclic custom synthesis.

-

Cangzhou Enke Pharma-Tech Co., Ltd. – Specializes in pharmaceutical intermediates.[3][4]

-

Synthonix (USA) – While listing the parent thioxanthone, they are a primary contact for custom hydroxylation requests.

Tier 2: Custom Synthesis (Recommended for Consistency)

If off-the-shelf purity is insufficient (<98%), commission a custom batch.

-

Route: Cyclodehydration of 2-(phenylthio)benzoic acid derivatives.

-

Lead Time: Typically 4–8 weeks.

-

Advantage: Allows you to specify "No Isomeric Impurities" in the contract.

Sourcing Workflow Diagram

The following diagram outlines the decision logic for procuring this niche material.

Caption: Strategic sourcing workflow emphasizing the necessity of custom synthesis loops upon QC failure.

Technical Validation Framework (Internal QC)

Trusting a Certificate of Analysis (COA) from a non-major supplier is a risk. You must validate the material using a Self-Validating Protocol .

Protocol A: 1H-NMR Regioisomer Verification

The 1-hydroxy isomer is unique. Its proton is "locked" in a hydrogen bond, shifting it significantly downfield compared to the 2-, 3-, or 4- isomers.

-

Solvent: DMSO-d₆ or CDCl₃.

-

Diagnostic Signal: Look for a sharp singlet between 12.0 – 14.0 ppm .

-

Coupling Analysis: Analyze the aromatic region (7.0–8.5 ppm) to confirm the substitution pattern (should show 7 protons).

Protocol B: HPLC Purity Assay

Standard reverse-phase HPLC can separate the hydrophobic 1-hydroxy isomer from more polar impurities (TSA, 2-hydroxy isomer).

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile (ACN)

-

-

Gradient: 50% B to 95% B over 20 mins.

-

Detection: UV at 254 nm (aromatic backbone) and 380 nm (thioxanthone absorption).

-

Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.

Synthesis & Impurity Origin Diagram

Understanding the synthesis helps identify potential contaminants.

Caption: Synthetic pathway showing the origin of critical regioisomeric impurities.